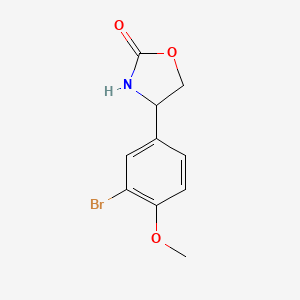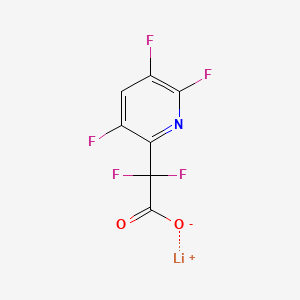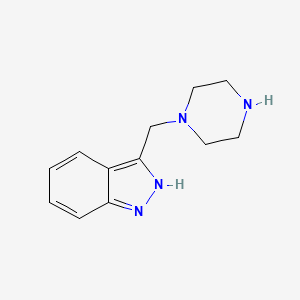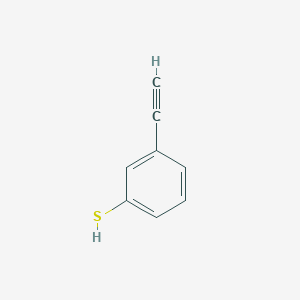
2-(4,5-Dimethyloxazol-2-yl)-2-methylpropanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(dimethyl-1,3-oxazol-2-yl)-2-methylpropanal is an organic compound that features a unique oxazole ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethyl-1,3-oxazol-2-yl)-2-methylpropanal typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups to form the oxazole ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 2-(dimethyl-1,3-oxazol-2-yl)-2-methylpropanal may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques ensures the quality and consistency of the final product.
化学反应分析
Types of Reactions
2-(dimethyl-1,3-oxazol-2-yl)-2-methylpropanal can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of 2-(dimethyl-1,3-oxazol-2-yl)-2-methylpropanal include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of 2-(dimethyl-1,3-oxazol-2-yl)-2-methylpropanal depend on the specific reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
科学研究应用
2-(dimethyl-1,3-oxazol-2-yl)-2-methylpropanal has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(dimethyl-1,3-oxazol-2-yl)-2-methylpropanal involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Similar compounds to 2-(dimethyl-1,3-oxazol-2-yl)-2-methylpropanal include other oxazole derivatives such as:
- 2-(dimethyl-1,3-oxazol-2-yl)piperidine
- 3-(4,5-dimethyl-1,3-oxazol-2-yl)-1,1,1-trifluoroacetone
- 5-(4,5-dimethyl-1,3-oxazol-2-yl)-4-(3-piperidinyl)-2-pyrimidinyl methyl ether
Uniqueness
What sets 2-(dimethyl-1,3-oxazol-2-yl)-2-methylpropanal apart from similar compounds is its specific structural features and reactivity profile. These unique characteristics make it suitable for particular applications and research areas where other compounds may not be as effective.
属性
分子式 |
C9H13NO2 |
|---|---|
分子量 |
167.20 g/mol |
IUPAC 名称 |
2-(4,5-dimethyl-1,3-oxazol-2-yl)-2-methylpropanal |
InChI |
InChI=1S/C9H13NO2/c1-6-7(2)12-8(10-6)9(3,4)5-11/h5H,1-4H3 |
InChI 键 |
OCCIANBDHODSHS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(OC(=N1)C(C)(C)C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![potassium 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate](/img/structure/B13624977.png)

